5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a methoxybenzoyl group, a dimethylpyrimidinedione core, and a morpholinoethenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidinedione core through a cyclization reaction involving appropriate diketones and urea derivatives. The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, while the morpholinoethenyl side chain is added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylbenzoic acid, while reduction of the carbonyl groups can produce dihydropyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The morpholinoethenyl side chain is particularly interesting for its ability to interact with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface protection .
Mechanism of Action
The mechanism of action of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the morpholinoethenyl side chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.
4-Methoxybenzoic anhydride: Utilized in pharmaceutical intermediates and organic synthesis.
4-(3,4,5-Trimethoxybenzoyl)-2-phenyl-thiazole: A compound with similar structural features and applications in medicinal chemistry.
Uniqueness
What sets 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(E)-2-MORPHOLINO-1-ETHENYL]-2,4(1H,3H)-PYRIMIDINEDIONE apart is its combination of a pyrimidinedione core with a morpholinoethenyl side chain. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C20H23N3O5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-1,3-dimethyl-6-[(E)-2-morpholin-4-ylethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H23N3O5/c1-21-16(8-9-23-10-12-28-13-11-23)17(19(25)22(2)20(21)26)18(24)14-4-6-15(27-3)7-5-14/h4-9H,10-13H2,1-3H3/b9-8+ |
InChI Key |
OQINYUGYXQKSAR-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)OC)/C=C/N3CCOCC3 |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)OC)C=CN3CCOCC3 |
Origin of Product |
United States |
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